An In-depth Technical Guide to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the synthesis and potential applications of novel secondary amines with a phenoxyethylamine scaffold.
Introduction and Molecular Structure
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is a secondary amine that incorporates three key structural motifs: a lipophilic heptyl chain, a phenoxyethyl linker, and a tert-butylated phenyl ring. The combination of these features suggests potential applications in areas where molecular recognition, membrane permeability, and specific receptor interactions are important. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, known to be present in various bioactive compounds.[1] The long alkyl chain and the bulky tert-butyl group are expected to significantly influence the molecule's lipophilicity and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
The chemical structure of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is presented below.
Caption: Chemical structure of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine.
Physicochemical Properties
The physicochemical properties of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine have been estimated based on the known properties of its constituent fragments: 1-heptanamine and 4-tert-butylphenol. These estimated values are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Estimated Value / Information | Source/Basis for Estimation |
| Molecular Formula | C19H33NO | Based on chemical structure |
| Molecular Weight | 291.47 g/mol | Calculated from molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on properties of similar secondary amines |
| Boiling Point | > 250 °C | Extrapolated from the boiling points of 1-heptanamine (154-156 °C) and 4-tert-butylphenol (236-238 °C)[2][3] |
| Melting Point | Not readily available; likely low | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, isopropanol); slightly soluble in water | Based on the properties of 1-heptanamine and 4-tert-butylphenol[3][4] |
| pKa (of the amine) | ~10-11 | Typical pKa for secondary amines |
| LogP (Octanol/Water Partition Coefficient) | > 4 | Estimated based on the high lipophilicity of the heptyl and tert-butylphenyl groups |
Proposed Synthesis and Experimental Protocol
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine can be achieved through a two-step process involving a Williamson ether synthesis followed by an N-alkylation of 1-heptanamine. This approach offers a versatile and efficient route to the target molecule.
Synthetic Workflow
Caption: Proposed two-step synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine.
Step 1: Synthesis of 1-(2-chloroethoxy)-4-(tert-butyl)benzene (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5][6][7]
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.1-1.5 eq.), to the solution and stir at room temperature for 30-60 minutes to form the corresponding phenoxide.
-
Alkylation: To the stirred solution, add 2-chloroethanol (1.0-1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine (N-Alkylation)
N-alkylation of primary amines with alkyl halides is a common method for the synthesis of secondary amines.[8][9]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2-chloroethoxy)-4-(tert-butyl)benzene (1.0 eq.) and 1-heptanamine (1.0-1.2 eq.) in a suitable solvent like acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq.), to the mixture.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be purified by flash column chromatography.
Potential Biological and Pharmacological Properties
While specific biological data for N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is not available, the phenoxyethylamine scaffold is a key component in many pharmacologically active molecules.[1] Derivatives of phenoxyethylamine have been investigated for their activity as dopaminergic agents and as antagonists for α1D adrenoceptors.[1] The long heptyl chain and the bulky tert-butyl group in the target molecule would likely confer high lipophilicity, potentially facilitating passage through the blood-brain barrier.
The secondary amine moiety is a common feature in many drugs and can participate in hydrogen bonding and ionic interactions with biological targets.[10] The overall structure suggests that this compound could be a candidate for screening in assays related to neurological disorders or other conditions where modulation of aminergic receptors is beneficial.
Caption: A potential mechanism of action for N-{2-[4-(tert-butyl)phenoxy]ethyl}-1-heptanamine.
Toxicology and Safety Considerations
The toxicological profile of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine has not been established. However, based on its structure, certain safety precautions should be considered. Aliphatic secondary amines can be corrosive and cause skin and eye irritation.[11] Phenolic compounds can also be irritants.[12]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine is a novel secondary amine with potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, estimated physicochemical properties, and a detailed, plausible synthetic route. The proposed synthesis is based on well-established and reliable organic reactions. Further research is warranted to fully characterize this compound and explore its biological activities.
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. [Link]
-
PubChem. 4-tert-Butylphenol. [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. [Link]
-
Wikipedia. 4-tert-Butylphenol. [Link]
-
Books. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
-
Grokipedia. Phenoxyethylamine. [Link]
-
ResearchGate. Toxicity of aliphatic amines: Structure-activity relationship. [Link]
-
Scent.vn. 4-tert-Butylphenol (CAS 98-54-4). [Link]
-
Cheméo. 1-Heptanamine, 1-methyl, N-ethyl - Chemical & Physical Properties. [Link]
-
ChemBK. 1-Heptanamine. [Link]
-
PubChem - NIH. 1-Heptanamine. [Link]
-
PubChem. 1-Heptanamine, N,N-diheptyl-. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
PubMed. [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. [Link]
-
PubMed. Amine promiscuity and toxicology analysis. [Link]
-
Cheméo. Chemical Properties of 1-Heptanamine (CAS 111-68-2). [Link]
-
Psychoactive Phenethylamine, Piperazine, and Pyrrolidinophenone Derivatives. [Link]
-
Fatty amines, di(long chain)alkyl: Human health tier II assessment. [Link]
-
Taylor & Francis. Secondary amine – Knowledge and References. [Link]
-
PrepChem.com. Synthesis of N-Ethyl-N-[(4-nitrophenoxy)butyl]heptanamine. [Link]
-
ResearchGate. Atmospheric amines – Part III: Photochemistry and toxicity. [Link]
-
Organic Syntheses Procedure. [Link]
-
PMC. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. [Link]
-
Der Pharma Chemica. Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. [Link]
-
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]
-
Organic Syntheses Procedure. [Link]
-
National Institute of Standards and Technology. 1-Heptanamine - the NIST WebBook. [Link]
-
PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
-
PubChem. 2-(4-Tert-butylphenyl)ethan-1-amine. [Link]
-
2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. [Link]
-
Cheméo. Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0). [Link]
-
PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-tert-Butylphenol | 98-54-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scent.vn [scent.vn]
- 5. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
